3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
These could potentially include pathways related to cell growth and division, immune response, oxidative stress, and viral replication, among others .
Result of Action
Given the biological activities associated with benzofuran compounds, the effects could potentially include altered cell growth or division, modulation of immune response, reduction of oxidative stress, and inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide typically involves a modular synthetic strategy that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . The process begins with the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis. This is followed by directing group cleavage and further diversification through a one-pot, two-step transamidation procedure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high efficiency and modularity. The use of palladium-catalyzed C–H functionalization and transamidation chemistry allows for the production of structurally diverse benzofuran derivatives, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of amyloid beta (Aβ42) aggregation, which is relevant to Alzheimer’s disease research.
Medicine: Explored for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Another benzofuran derivative with similar biological activities.
N-phenylbenzo[b]thiophene-2-carboxamide: A related compound with comparable properties.
Uniqueness
3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide stands out due to its specific substitution pattern and the presence of the p-tolylthio group, which imparts unique chemical and biological properties. Its ability to modulate amyloid beta aggregation and provide neuroprotection highlights its potential as a valuable tool in Alzheimer’s disease research .
Properties
IUPAC Name |
3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-8-10-14(11-9-13)26-12-4-7-17(23)22-18-15-5-2-3-6-16(15)25-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASFWWNHITXLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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